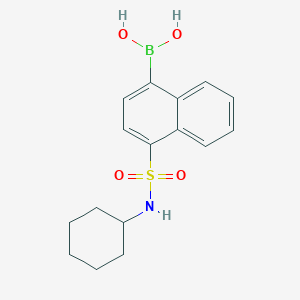
(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid
Vue d'ensemble
Description
(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid, commonly referred to as CSNB, is a synthetic organic compound with a wide range of applications in scientific research. CSNB is a boronic acid derivative that has been used in a variety of experiments, including those involving organic synthesis, catalysis, and medicinal chemistry. CSNB has been used in the synthesis of a variety of organic compounds, as well as in the development of new catalysts and drugs. In addition, CSNB has been used in a variety of biochemical and physiological experiments, such as those involving the study of enzyme activity and cell signaling.
Applications De Recherche Scientifique
Synthesis and Characterization
A significant application of aryl boronic acids like (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid is in the synthesis of complex organic compounds. For example, Allen and Roscoe (1969) synthesized naphthalene-1,4-diboronic acid through a Grignard reaction, a fundamental method in organic synthesis. Yao-bing (2010) also employed a Suzuki coupling reaction involving 1-naphthalene boronic acid, showcasing the utility of boronic acids in coupling synthesis, a crucial technique in organic chemistry (Allen & Roscoe, 1969) (Yin Yao-bing, 2010).
Applications in Sugar Sensing
Boronic acids have been studied for their potential in sugar sensing, as they can interact with sugars. Griffin and Shu (2004) investigated the use of different boronic acids, including naphthalene-2-boronic acid, for extracting and purifying sugars from hemicellulose hydrolysates. This research highlights the potential of boronic acids in industrial applications like sugar extraction and purification (Griffin & Shu, 2004).
Fluorescent Sensing Applications
The fluorescent properties of naphthalene-based boronic acids have been extensively studied. For instance, Gao, Zhang, and Wang (2005) synthesized water-soluble naphthalene-based fluorescent boronic acid isomers suitable for the ratiometric and off-on sensing of saccharides at physiological pH. These compounds demonstrate potential in developing sensitive sugar sensors (Gao, Zhang, & Wang, 2005).
Applications in Organic Reactions and Catalysis
Boronic acids are also utilized in various organic reactions and catalysis. For example, Hashimoto, Gálvez, and Maruoka (2015) reported the use of a boronic acid catalyst in aza-Michael additions, a type of organic reaction. This showcases the role of boronic acids as catalysts in organic synthesis, offering new pathways for chemical reactions (Hashimoto, Gálvez, & Maruoka, 2015).
Photophysical Properties and Light-Harvesting Applications
Kameta, Ishikawa, Masuda, Asakawa, and Shimizu (2012) explored the use of naphthalene-boronic acids in light-harvesting antenna systems, indicating the potential of these compounds in photophysical applications. Their research into the properties of nanotubes and nanotapes made from these compounds reveals the versatility of boronic acids in materials science (Kameta et al., 2012).
Propriétés
IUPAC Name |
[4-(cyclohexylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c19-17(20)15-10-11-16(14-9-5-4-8-13(14)15)23(21,22)18-12-6-2-1-3-7-12/h4-5,8-12,18-20H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRFNQSFPWSYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



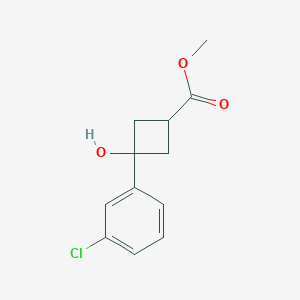
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
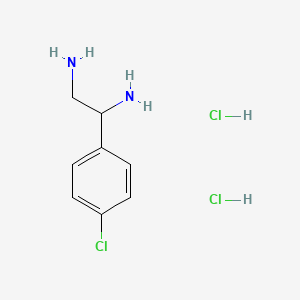
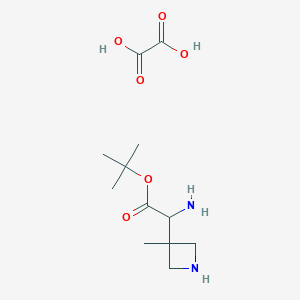
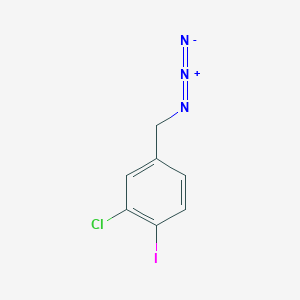
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
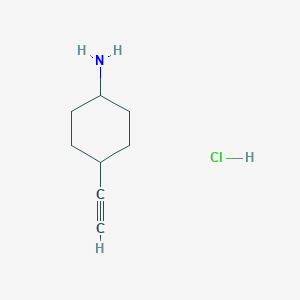
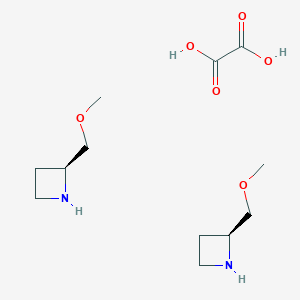
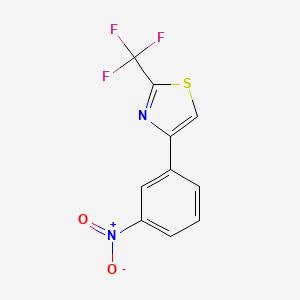
![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
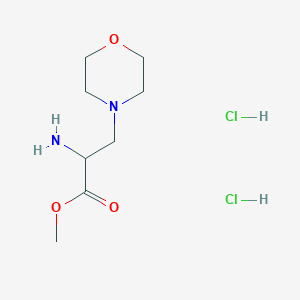
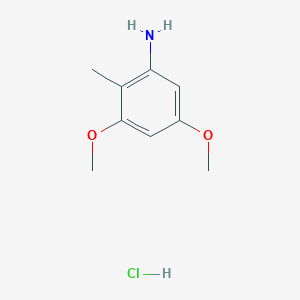
![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)
![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)